molecular formula C14H20N2O B565405 4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 CAS No. 1216523-27-1

4-Hydroxy-N-isopropyl-N-methyltryptamine-d4

Cat. No. B565405
CAS RN: 1216523-27-1
M. Wt: 236.351
InChI Key: RXKGHZCQFXXWFQ-OSEHSPPNSA-N
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Description

4-Hydroxy-N-isopropyl-N-methyltryptamine-d4, also known as 4-HO-MiPT or Miprocin, is a synthetic substituted aromatic compound and a lesser-known psychedelic tryptamine . It is thought to be a serotonergic psychedelic, similar to magic mushrooms, LSD, and mescaline . Its molecular structure and pharmacological effects somewhat resemble those of the tryptamine psilocin, which is the primary psychoactive chemical in magic mushrooms .


Synthesis Analysis

4-HO-MiPT was presumably first synthesized by Alexander Shulgin . Its synthesis is described in his book TiHKAL along with reports by people who had ingested the compound . Shulgin’s trials and other anecdotal information suggest that 4-HO-MiPT is a synthetic psychedelic similar in activity to psilocin .


Molecular Structure Analysis

Miprocin is the 4-hydroxyl analog of the chemical N-methyl-N-isopropyltryptamine as well as the isopropyl homolog and possible structural analog of 4-HO-DMT . In August 2019, Chadeayne et al. solved the crystal structure of 4-HO-MiPT fumarate . Its systematic name is 2-(4-hydroxy-1Hindol-3-yl)ethylpropan-2-ylazanium 3-carboxyprop-2-enoate monohydrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-HO-MiPT include a molecular formula of C14H20N2O and a molar mass of 232.327 g·mol−1 . It has a melting point of 123 to 125 °C (253 to 257 °F) .

Mechanism of Action

4-HO-MiPT is thought to be a serotonergic psychedelic . Like other serotonergic psychedelics, its method of action is believed to result from its partial agonism of 5-HT2A and 5-HT1A serotonin receptors .

properties

IUPAC Name

3-[1,1,2,2-tetradeuterio-2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10(2)16(3)8-7-11-9-15-12-5-4-6-13(17)14(11)12/h4-6,9-10,15,17H,7-8H2,1-3H3/i7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKGHZCQFXXWFQ-OSEHSPPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C(=CC=C2)O)C([2H])([2H])N(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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